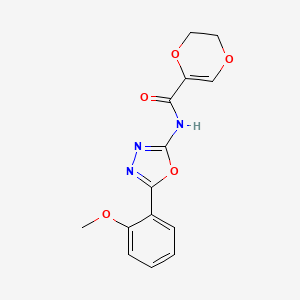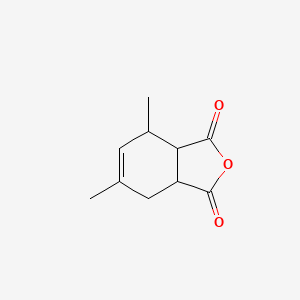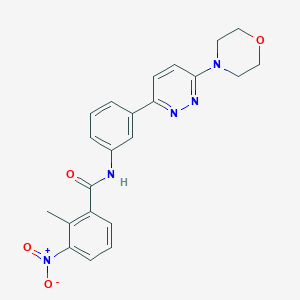
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a chemical compound that has gained interest in various fields of research due to its unique physical properties. It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The five-membered pyrrolidine ring in 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline are not detailed in the retrieved sources, pyrrolidine derivatives are known to undergo various reactions depending on their substituents .Aplicaciones Científicas De Investigación
Anticancer Properties
Quinazoline derivatives, including 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline, exhibit promising anticancer effects. Researchers have explored their potential as targeted therapies against various cancer types. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit specific signaling pathways .
Antifungal Activity
Quinazolines have demonstrated antifungal properties. They inhibit fungal growth by disrupting essential cellular processes. Specifically, 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline may serve as a novel antifungal agent, contributing to the fight against fungal infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including our compound of interest, exhibit anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, asthma, and inflammatory bowel diseases .
Antibacterial Potential
Researchers have investigated quinazolines for their antibacterial effects. These compounds may target bacterial enzymes or cell wall components, leading to bacterial growth inhibition. 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline could be a valuable addition to antibacterial drug development .
Antioxidant Properties
Quinazolines possess antioxidant activity, protecting cells from oxidative stress. By scavenging free radicals, they contribute to overall health and may play a role in preventing oxidative damage-related diseases .
Antiviral Applications
Viruses pose significant global health challenges. Quinazoline derivatives have been explored as potential antiviral agents. Their mechanisms of action may involve inhibiting viral replication or entry into host cells. Further research on 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline could reveal its efficacy against specific viruses .
Propiedades
IUPAC Name |
6-chloro-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYZZOPEFFYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)


![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)